molecular formula C18H22O5 B14343727 2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol CAS No. 106009-69-2

2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol

Cat. No.: B14343727
CAS No.: 106009-69-2
M. Wt: 318.4 g/mol
InChI Key: KZKBJWSWJBXAEC-UHFFFAOYSA-N
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Description

2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol is a phenolic compound characterized by its unique structure, which includes hydroxyl and methoxy groups. This compound is known for its potential antioxidant properties and is often studied for its biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate reagents to introduce the propyl and dimethoxy groups. One common method includes the use of a Friedel-Crafts alkylation reaction, followed by methylation of the hydroxyl groups using dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of quinones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The hydroxyl and methoxy groups play a crucial role in stabilizing the free radicals formed during the scavenging process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol is unique due to its specific combination of hydroxyl and methoxy groups, which enhance its antioxidant capacity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring long-term stability and efficacy.

Properties

CAS No.

106009-69-2

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

2-[3-(4-hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol

InChI

InChI=1S/C18H22O5/c1-21-13-10-16(20)14(17(11-13)22-2)6-4-5-12-7-8-15(19)18(9-12)23-3/h7-11,19-20H,4-6H2,1-3H3

InChI Key

KZKBJWSWJBXAEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCCC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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